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molecular formula C9H4F4O4 B3040258 2,2,3,3-Tetrafluoro-1,4-benzodioxane-6-carboxylic acid CAS No. 180091-38-7

2,2,3,3-Tetrafluoro-1,4-benzodioxane-6-carboxylic acid

Cat. No. B3040258
M. Wt: 252.12 g/mol
InChI Key: BSLPWYNSRXMUTK-UHFFFAOYSA-N
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Patent
US06982348B2

Procedure details

To a solution of lithium aluminum hydride (1.40 g, 36.89 mmol) in tetrahydrofuran (30 ml) was gradually added 2,2,3,3-tetrafluoro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid (4.65 g, 18.44 mmol) at 0° C. After the reaction solution was stirred at 0° C. for 10 min., 1N aqueous sodium hydroxide solution was added. Insoluble material was filtered off with celite and the filtrate was concentrated. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=4:1) to give the objective substance (3.54 g, 81%).
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
4.65 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[F:7][C:8]1([F:23])[O:13][C:12]2[CH:14]=[CH:15][C:16]([C:18](O)=[O:19])=[CH:17][C:11]=2[O:10][C:9]1([F:22])[F:21].[OH-].[Na+]>O1CCCC1>[F:23][C:8]1([F:7])[O:13][C:12]2[CH:14]=[CH:15][C:16]([CH2:18][OH:19])=[CH:17][C:11]=2[O:10][C:9]1([F:21])[F:22] |f:0.1.2.3.4.5,7.8|

Inputs

Step One
Name
Quantity
1.4 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Two
Name
Quantity
4.65 g
Type
reactant
Smiles
FC1(C(OC2=C(O1)C=CC(=C2)C(=O)O)(F)F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After the reaction solution was stirred at 0° C. for 10 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C
FILTRATION
Type
FILTRATION
Details
Insoluble material was filtered off with celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (hexane:ethyl acetate=4:1)
CUSTOM
Type
CUSTOM
Details
to give the objective substance (3.54 g, 81%)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
FC1(C(OC2=C(O1)C=CC(=C2)CO)(F)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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